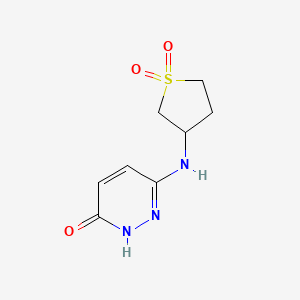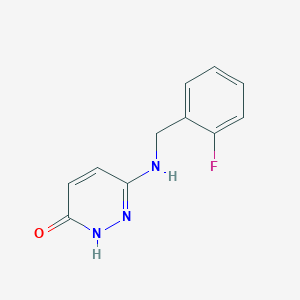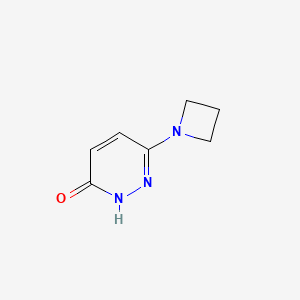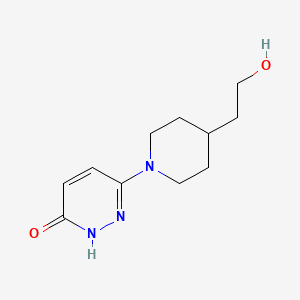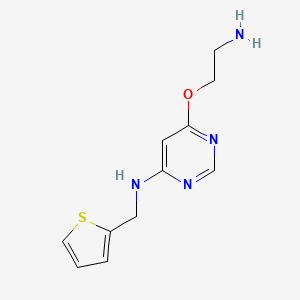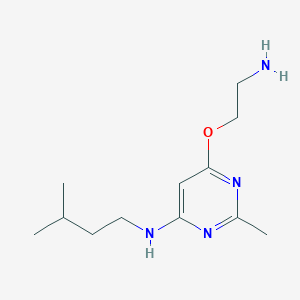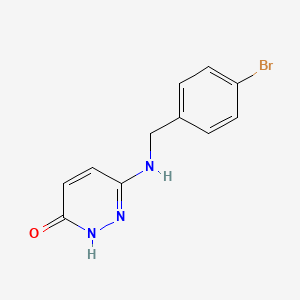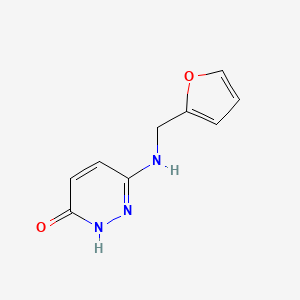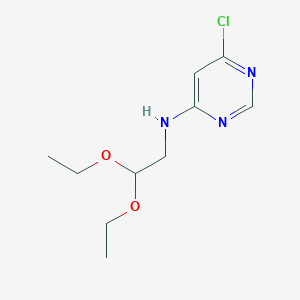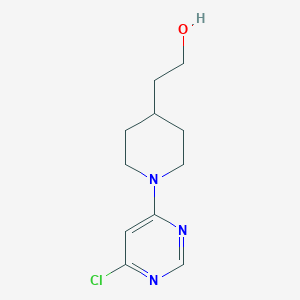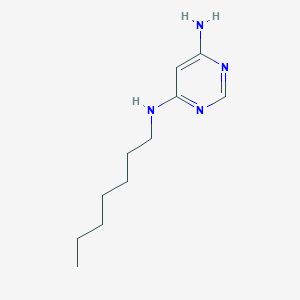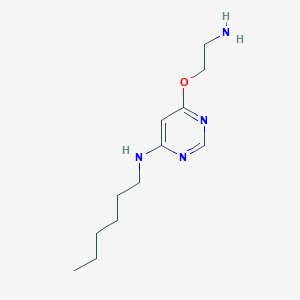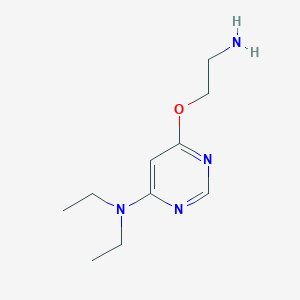
2-(2-Bromoethyl)-6-(4-bromophenyl)-2,3-dihydropyridazin-3-one
Vue d'ensemble
Description
2-(2-Bromoethyl)-6-(4-bromophenyl)-2,3-dihydropyridazin-3-one (2BE6BP2DHPD) is an organic compound belonging to the class of heterocycles. It is composed of a bromoethyl group, a bromophenyl group, and a pyridazinone ring. It has been used in a variety of scientific research applications, including drug design, medicinal chemistry, and biochemical studies. This compound has a variety of biochemical and physiological effects, as well as advantages and limitations for use in laboratory experiments.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Research has demonstrated the utility of bromophenyl derivatives in the synthesis of a wide range of heterocyclic compounds, highlighting their potential antibacterial activities. For example, El-Hashash et al. (2015) described the synthesis of novel heterocyclic compounds, including pyridazinones and furanones derivatives, from 4-(4-bromophenyl)-4-oxobut-2-enoic acid, indicating the role of bromophenyl derivatives in developing new antibacterial agents (El-Hashash et al., 2015).
Polymer Science
In the field of polymer science, bromophenyl compounds have been utilized in the synthesis of "willowlike" thermotropic dendrimers, showcasing the versatility of such molecules in creating complex polymeric structures with potential applications in material science. Percec et al. (1994) described the synthesis of AB2 monomers leading to soluble hyperbranched polymers, which could have implications for various industrial and scientific applications (Percec, Chu, & Kawasumi, 1994).
Antioxidant Properties
Bromophenols, closely related to the compound of interest, have been isolated from natural sources and studied for their antioxidant activities. Olsen et al. (2013) isolated bromophenols from the red algae Vertebrata lanosa and demonstrated their potent antioxidant effects, underscoring the potential of bromophenyl derivatives in contributing to health and pharmaceutical sciences (Olsen et al., 2013).
Organic Synthesis and Catalysis
Bromophenyl derivatives have been instrumental in the development of novel synthetic routes and catalytic processes. Liang et al. (2013) reported on the copper-catalyzed dehydrogenation of 4,5-dihydropyridazin-3(2H)-ones to pyridazin-3(2H)-ones, showcasing the role of such compounds in facilitating new reactions in organic synthesis (Liang et al., 2013).
Propriétés
IUPAC Name |
2-(2-bromoethyl)-6-(4-bromophenyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2N2O/c13-7-8-16-12(17)6-5-11(15-16)9-1-3-10(14)4-2-9/h1-6H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAASKZYXQWMXMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromoethyl)-6-(4-bromophenyl)-2,3-dihydropyridazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



